

# Commercial availability and suppliers of (S)-1-(2-Bromophenyl)Ethanol

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## Compound of Interest

Compound Name: (S)-1-(2-Bromophenyl)Ethanol

Cat. No.: B054512

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An In-Depth Technical Guide to the Commercial Availability and Sourcing of **(S)-1-(2-Bromophenyl)Ethanol** for Pharmaceutical RD

## Authored by a Senior Application Scientist Introduction: The Strategic Importance of (S)-1-(2-Bromophenyl)Ethanol

In the landscape of modern drug discovery and development, the use of stereochemically pure building blocks is not merely a preference but a fundamental necessity. Chiral intermediates are the architectural keystones for constructing complex, optically active pharmaceutical agents, where the biological activity is often confined to a single enantiomer. **(S)-1-(2-Bromophenyl)Ethanol** (CAS No. 114446-55-8) has emerged as a crucial chiral secondary alcohol, valued as an important intermediate in the synthesis of a variety of pharmacologically active molecules.<sup>[1][2][3]</sup> Its utility stems from the presence of two reactive handles: the secondary alcohol for further functionalization and the bromo-aromatic ring, which is primed for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

This guide provides research scientists and drug development professionals with a comprehensive technical overview of **(S)-1-(2-Bromophenyl)Ethanol**, focusing on its commercial availability, supplier landscape, critical quality control parameters, and strategic sourcing considerations.

## Core Physicochemical & Safety Profile

A foundational understanding of a chemical's properties is paramount for its effective use in a laboratory or manufacturing setting. **(S)-1-(2-Bromophenyl)Ethanol** is typically an off-white to light yellow crystalline powder.[\[1\]](#)

Diagram 1: Chemical Identity of **(S)-1-(2-Bromophenyl)Ethanol**

Caption: Structure and key identifiers for **(S)-1-(2-Bromophenyl)Ethanol**.

Table 1: Physicochemical and Safety Data

Property	Value	Source(s)
Appearance	White to light yellow powder or crystal	<a href="#">[1]</a>
Melting Point	56-61 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	128 °C @ 15 mmHg	<a href="#">[3]</a>
Purity (Typical)	>95-98% (GC)	<a href="#">[4]</a>
Specific Rotation	-53.0 to -59.0 deg (c=1, CHCl <sub>3</sub> )	
Storage Conditions	Room temperature, sealed in a dry, cool, and dark place is recommended.	<a href="#">[3]</a>
GHS Hazard Statements	H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).	<a href="#">[3]</a>
Precautionary Statements	P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).	

## Commercial Availability and Supplier Landscape

**(S)-1-(2-Bromophenyl)Ethanol** is readily available from a range of suppliers, catering to different scales from research and development (R&D) grams to commercial kilograms. The choice of supplier often depends on the required quantity, purity specifications, and necessary documentation for regulatory purposes.

Table 2: Representative Suppliers of **(S)-1-(2-Bromophenyl)Ethanol**

Supplier	Typical Scale Offered	Notes
TCI Chemicals	R&D (Grams)	Offers high purity grades (>98.0% by GC) with detailed specifications, including specific rotation, making it a reliable source for initial research.
Alfa Chemistry	R&D, Bulk	Lists the product and provides basic chemical identifiers. <a href="#">[5]</a>
Advanced ChemBlocks Inc.	R&D, Custom Synthesis	Provides the compound at $\geq 95\%$ purity and offers custom synthesis services, which can be valuable for sourcing derivatives or larger quantities. <a href="#">[4]</a>
Jigs Chemical	R&D, Commercial	Positions itself as a global sourcing company for pharmaceutical intermediates, capable of providing documentation support for both development and commercial needs. <a href="#">[6]</a>
SyncoZymes	Manufacturer	Highlights the product as a useful synthetic intermediate for pharmaceuticals, implying a focus on quality relevant to the drug industry. <a href="#">[2]</a>
Home Sunshine Pharma	Manufacturer	A China-based manufacturer specializing in APIs and intermediates, indicating potential for large-scale supply. <a href="#">[1]</a>

This list is not exhaustive but represents the types of suppliers in the market: global catalog companies (TCI), specialized synthesis labs (Advanced ChemBlocks), and manufacturers/sourcing agents for larger quantities (Jigs Chemical, Home Sunshine Pharma).

## Quality Control & Analytical Verification: Ensuring Enantiomeric Purity

For a chiral intermediate, the single most critical quality attribute is its enantiomeric purity or enantiomeric excess (e.e.). The presence of the unwanted (R)-enantiomer can lead to impurities in the final active pharmaceutical ingredient (API), potentially altering its efficacy or safety profile. Therefore, a robust analytical validation is non-negotiable.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

While Gas Chromatography (GC) is suitable for assessing overall chemical purity, it cannot distinguish between enantiomers without a chiral column. Chiral HPLC is the definitive method for determining e.e.

## Exemplar Protocol: Chiral HPLC Method for Enantiomeric Purity

This is a representative protocol. Method development and validation are required for specific applications.

- Instrumentation: Standard HPLC system with a UV detector.
- Chiral Stationary Phase (CSP): A Pirkle-type column (e.g., (R,R) Whelk-O1) or a polysaccharide-based column (e.g., Chiralcel® OD-H) is a logical starting point. These CSPs separate enantiomers based on differential transient diastereomeric interactions.
- Mobile Phase: A normal-phase system is typically effective. A common starting point would be a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol.
  - Causality: The apolar hexane serves as the weak eluent, while the polar alcohol modifier competes for interaction sites on the CSP, modulating retention time and resolution.

- Additives: Small amounts of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) are often added to the mobile phase to suppress ionization of the analyte or residual silanols on the column, which dramatically improves peak shape and reproducibility.
- Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 225 nm or 254 nm).
- Quantification: The e.e. is calculated from the peak areas of the two enantiomers:
  - $e.e. (\%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] \times 100$

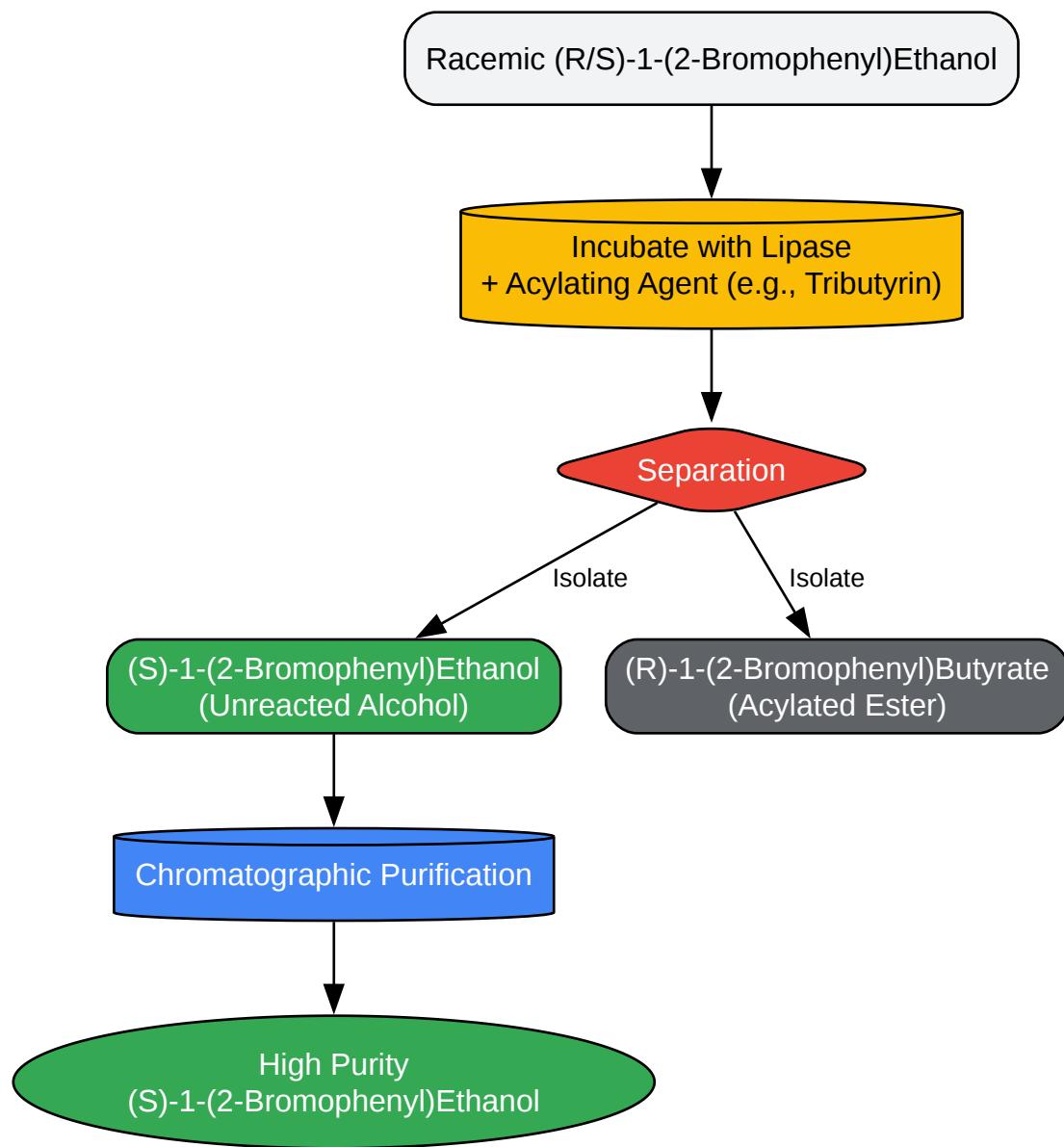
A self-validating protocol requires running a sample of the racemic compound to confirm that two distinct, well-resolved peaks are observed, thereby confirming the method's ability to separate the enantiomers.

## Overview of Synthetic Routes: Implications for Impurity Profiling

Understanding the synthesis of **(S)-1-(2-Bromophenyl)Ethanol** provides insight into potential impurities. The two most common industrial approaches are asymmetric reduction and enzymatic resolution.

- Asymmetric Reduction of 2-Bromoacetophenone: This is a highly efficient method where the prochiral ketone is reduced using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) and a hydrogen source.
  - Potential Impurities: Unreacted starting ketone, residual catalyst, and the undesired (R)-enantiomer if the catalyst's enantioselectivity is not perfect.
- Enzymatic Resolution of Racemic 1-(2-Bromophenyl)Ethanol: This method involves using a lipase enzyme that selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer as the unreacted alcohol.<sup>[7]</sup> The acylated ester and the unreacted alcohol can then be separated.
  - Potential Impurities: The corresponding (R)-ester, residual unseparated (R)-alcohol, and byproducts from the acylating agent.

Diagram 2: Workflow for Enzymatic Resolution

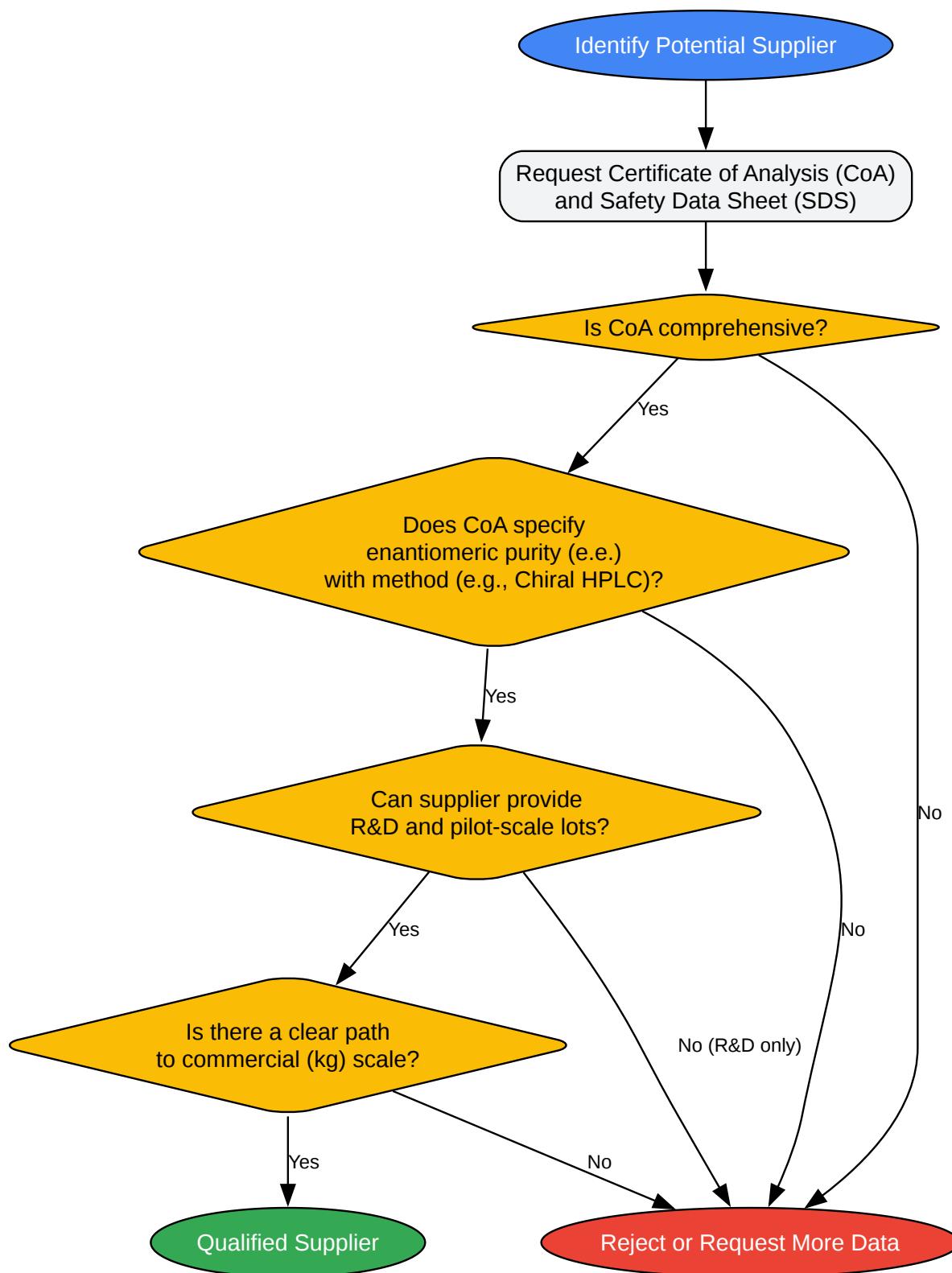
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Caption: Typical workflow for obtaining the (S)-enantiomer via enzymatic resolution.

## Strategic Sourcing and Supplier Qualification

For drug development professionals, sourcing is not just about price and availability; it is about risk mitigation and ensuring a consistent, scalable supply chain.

Diagram 3: Supplier Qualification Decision Framework

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Caption: A decision framework for qualifying suppliers of critical chiral intermediates.

## Key Qualification Criteria:

- Documentation: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This CoA should not just state purity by GC but must include the enantiomeric excess (e.e.) determined by a suitable method like chiral HPLC.
- Analytical Transparency: A trustworthy supplier will be able to discuss the analytical methods used for quality control and may provide spectra (e.g., NMR, HPLC chromatograms) upon request.
- Scalability: For any project that may advance to clinical trials, it is crucial to select a supplier who can scale production from grams to kilograms without a change in the impurity profile. Inquire about their manufacturing capabilities early in the process.[\[6\]](#)
- Regulatory Support: A supplier experienced in the pharmaceutical sector can provide necessary documentation to support regulatory filings (e.g., CMC sections).

## Conclusion

**(S)-1-(2-Bromophenyl)Ethanol** is a commercially available and highly valuable chiral building block for pharmaceutical synthesis. While numerous suppliers exist, the onus is on the researcher and development team to perform rigorous due diligence. The critical determinant of quality is enantiomeric purity, which must be verified with a validated, stability-indicating analytical method, typically chiral HPLC. By applying a strategic sourcing framework that emphasizes analytical transparency, documentation, and scalability, development teams can secure a reliable supply of this key intermediate, thereby mitigating risks and accelerating the path from discovery to clinical application.

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